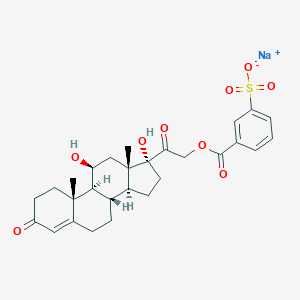

Hydrocortisone 21-(sodium 3-sulphonatobenzoate)

Descripción general

Descripción

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hydrocortisone 21-(sodium 3-sulphonatobenzoate) involves the esterification of hydrocortisone with sodium 3-sulphonatobenzoate. The reaction typically requires a dehydrating agent and is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of hydrocortisone 21-(sodium 3-sulphonatobenzoate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the hydrocortisone backbone.

Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cell signaling and gene expression.

Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.

Industry: Applied in the formulation of pharmaceuticals and cosmetics.

Mecanismo De Acción

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) exerts its effects by binding to the glucocorticoid receptor. This interaction leads to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors. The compound also promotes the expression of anti-inflammatory genes, resulting in reduced inflammation and immune response .

Comparación Con Compuestos Similares

Similar Compounds

Hydrocortisone: The parent compound with similar anti-inflammatory properties.

Prednisolone: Another glucocorticoid with a similar mechanism of action but different potency.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is unique due to its specific esterification with sodium 3-sulphonatobenzoate, which enhances its solubility and stability. This modification allows for more targeted applications in both research and therapeutic contexts .

Actividad Biológica

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is a synthetic derivative of hydrocortisone, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. This compound has garnered attention due to its significant anti-inflammatory and immunosuppressive properties, which are crucial in various medical and scientific applications.

Chemical Structure and Properties

- Molecular Formula : C28H33NaO9S

- Molecular Weight : 568.6 g/mol

- CAS Number : 33767-03-2

The compound is characterized by the esterification of hydrocortisone with sodium 3-sulphonatobenzoate, enhancing its solubility and stability compared to its parent compound. This modification allows for more targeted applications in both research and therapeutic contexts.

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) exerts its biological effects primarily through binding to the glucocorticoid receptor (GR). This interaction triggers a cascade of intracellular events that lead to:

- Inhibition of Phospholipase A2 : Reduces the release of arachidonic acid, a precursor for pro-inflammatory mediators.

- Suppression of NF-kappa B Activation : Decreases the expression of various pro-inflammatory genes.

- Promotion of Anti-inflammatory Gene Expression : Enhances the transcription of genes that encode anti-inflammatory proteins.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Solubility |

|---|---|---|---|

| Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | High | High | High |

| Hydrocortisone | Moderate | Moderate | Moderate |

| Prednisolone | High | High | Moderate |

| Dexamethasone | Very High | Very High | Low |

Efficacy in Inflammatory Conditions

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) has been evaluated for its efficacy in treating various inflammatory conditions. Research indicates that this compound significantly reduces inflammation markers in clinical settings. For instance, a study involving patients with atopic dermatitis demonstrated substantial improvement in lesion scores when treated with hydrocortisone buteprate (a related compound) compared to placebo controls .

Case Studies

-

Atopic Dermatitis Treatment :

- Study Design : A double-masked, placebo-controlled trial involving 194 adults.

- Results : Patients receiving hydrocortisone buteprate showed significant improvement in total lesion scores over a treatment period of 14 days.

- : The compound was rated more effective and tolerable than placebo, with most adverse effects being mild .

- Addison's Disease Management :

Mechanistic Insights from Research

Research has shown that hydrocortisone derivatives can modulate cytokine production. For example, studies indicated that hydrocortisone can inhibit interleukin-6 (IL-6) activity with an IC50 value of approximately 6.7 µM, highlighting its potential role in managing inflammatory responses .

Propiedades

IUPAC Name |

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCAQYZQAVKKHC-VDYYWZOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955353 | |

| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33767-03-2 | |

| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium 3-sulphonatobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.